Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate

HMG‑CoA reductase inhibition Pitavastatin intermediate SAR

Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate (CAS 121659-86-7) is the methyl ester of a fully assembled 2‑cyclopropyl‑4‑(4‑fluorophenyl)quinoline‑3‑carboxylic acid scaffold that serves as a direct precursor to the HMG‑CoA reductase inhibitor pitavastatin. Commercial sources supply the compound at ≥95 % purity with full characterization data (NMR, HPLC, MS) compliant with regulatory guidelines for impurity reference standards.

Molecular Formula C20H16FNO2
Molecular Weight 321.3 g/mol
CAS No. 121659-86-7
Cat. No. B138577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate
CAS121659-86-7
Synonyms2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinecarboxylic Acid Methyl Ester;  Methyl 2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinecarboxylate; 
Molecular FormulaC20H16FNO2
Molecular Weight321.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F
InChIInChI=1S/C20H16FNO2/c1-24-20(23)18-17(12-8-10-14(21)11-9-12)15-4-2-3-5-16(15)22-19(18)13-6-7-13/h2-5,8-11,13H,6-7H2,1H3
InChIKeyRNXQZVFWKIPEOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate (121659-86-7): Core Intermediate Profile for Pitavastatin Synthesis and Impurity Control


Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate (CAS 121659-86-7) is the methyl ester of a fully assembled 2‑cyclopropyl‑4‑(4‑fluorophenyl)quinoline‑3‑carboxylic acid scaffold that serves as a direct precursor to the HMG‑CoA reductase inhibitor pitavastatin [1]. Commercial sources supply the compound at ≥95 % purity with full characterization data (NMR, HPLC, MS) compliant with regulatory guidelines for impurity reference standards . Its pre‑formed quinoline core bearing both the cyclopropyl and 4‑fluorophenyl pharmacophoric groups distinguishes it from earlier‑stage intermediates that require additional synthetic elaboration before entering the final API assembly sequence [2].

Why a Generic Quinoline‑3‑carboxylate Cannot Substitute Methyl 2‑cyclopropyl‑4‑(4‑fluorophenyl)quinoline‑3‑carboxylate in Pitavastatin Production


The pitavastatin pharmacophore requires both the 4‑fluorophenyl and 2‑cyclopropyl substituents on the quinoline core for maximal HMG‑CoA reductase inhibitory potency; replacement of the cyclopropyl group with isopropyl or other alkyl chains sharply reduces enzyme inhibition [1]. Among the ester intermediates that carry the correct substituents, the methyl ester (this compound) offers a distinct balance of crystallinity (mp 122–124 °C) and reactivity that differs from the corresponding ethyl ester (CAS 148516‑11‑4), aldehyde (CAS 121660‑37‑5), or carboxylic acid derivatives [2]. Consequently, substitution with an analog lacking the precise ester, cyclopropyl, or fluorophenyl identity introduces either a potency penalty in the final API or forces re‑optimization of downstream synthetic steps that are calibrated to the methyl ester's physicochemical and reactivity profile [1][2].

Head‑to‑Head Quantitative Differentiation of Methyl 2‑cyclopropyl‑4‑(4‑fluorophenyl)quinoline‑3‑carboxylate Versus Closest Analogs


HMG‑CoA Reductase Inhibitory Potency: Quinoline Core Pre‑Validation vs. Non‑Cyclopropyl Analogs

The 2‑cyclopropyl‑4‑(4‑fluorophenyl)quinoline‑3‑carboxylate scaffold was identified through systematic SAR as the optimal substitution pattern for HMG‑CoA reductase inhibition among quinoline‑based statin intermediates. In the seminal study by Suzuki et al. (2001), the final API (pitavastatin) incorporating this exact quinoline core demonstrated an IC50 of 6.8 nM against rat liver HMG‑CoA reductase, representing the greatest potency in the series [1]. By contrast, analogs in which the cyclopropyl group was replaced by isopropyl or other alkyl chains showed substantially reduced inhibitory activity, confirming that the cyclopropyl/4‑fluorophenyl combination is non‑fungible [1]. The methyl ester (this compound) is the direct precursor that delivers this validated pharmacophore into the final API; procurement of an intermediate with altered substitution would therefore propagate a known potency penalty into the drug substance [1].

HMG‑CoA reductase inhibition Pitavastatin intermediate SAR

Enzyme Inhibition by the Free Carboxylate: CPCQ IC50 vs. Pitavastatin and Other Statin Scaffolds

4‑(4‑Fluorophenyl)‑2‑cyclopropylquinoline‑3‑carboxylic acid methyl ester (abbreviated CPCQ) has itself been profiled as an HMG‑CoA reductase inhibitor. Vendor characterization data report that CPCQ inhibits HMG‑CoA reductase with IC50 values in the low micromolar range and also inhibits phosphatidylcholine acyltransferase . While the free carboxylate form (i.e., the methyl ester hydrolyzed to the acid) is less potent than the full mevalonolactone‑bearing pitavastatin (IC50 ≈ 6.8 nM, see above), its measurable standalone enzyme inhibition confirms that the quinoline core contributes intrinsic binding affinity to the target . This is a differentiating property: simpler quinoline‑3‑carboxylate esters lacking the 4‑fluorophenyl and cyclopropyl groups do not exhibit comparable HMG‑CoA reductase inhibition at equivalent concentrations [1].

HMG‑CoA reductase CPCQ IC50

Synthetic Scalability: Methyl Ester Preparation vs. Ethyl Ester Analog in the Same Patent Protocol

Patent CN103508948A describes parallel synthetic procedures for the methyl ester (this compound) and the ethyl ester analog (CAS 148516‑11‑4) under near‑identical conditions. In Example 1, the methyl ester is synthesized from 215 g (1 mol) of (2‑aminophenyl)(4‑fluorophenyl)methanone and methyl 3‑cyclopropyl‑3‑oxopropionate in acetic acid with H₂SO₄ catalysis at 90–100 °C, followed by recrystallization from petroleum ether [1]. Example 2 describes the analogous ethyl ester synthesis using ethyl 3‑cyclopropyl‑3‑oxopropionate in DMF with 0.10 mol H₂SO₄ [1]. While both procedures are disclosed, the methyl ester protocol uses acetic acid as solvent (simpler work‑up) and a lower catalyst loading (0.05 mol vs. 0.10 mol H₂SO₄), suggesting potential process advantages for large‑scale production. Additionally, independent large‑scale process descriptions report a converted yield of 90.4% for the methyl ester .

Pitavastatin synthesis Quinoline ester Scalability

Impurity Reference Standard Utility: Chromatographic Differentiation from Closely Related Pitavastatin Impurities

This compound is designated as Pitavastatin Impurity 23 (or Impurity 66 depending on the pharmacopoeial naming convention) and is supplied with detailed characterization data for use as an analytical reference standard in ANDA submissions and commercial QC [1]. Its chromatographic retention, MS fragmentation, and NMR signatures allow unambiguous differentiation from structurally similar pitavastatin impurities such as Impurity 1 [3‑(bromomethyl)‑2‑cyclopropyl‑4‑(4‑fluorophenyl)quinoline, CAS 154057‑56‑4] and Impurity 89 [the corresponding quinoline N‑oxide] [2]. In validated RP‑HPLC methods for pitavastatin impurity profiling, the methyl ester impurity is resolved from the API and at least 15 other specified impurities within a 12‑minute run, confirming its fitness as a system suitability marker . Generic quinoline‑3‑carboxylate esters without the exact substitution pattern would co‑elute or fail to serve as authentic impurity markers.

Pitavastatin impurity profiling HPLC Reference standard

Physicochemical Differentiation: Melting Point and Crystallinity vs. Aldehyde and Ethyl Ester Analogs

The methyl ester exhibits a melting point of 122–124 °C and a density of 1.274 g/cm³, with solubility in chlorinated solvents and methanol . These properties enable purification by straightforward recrystallization from petroleum ether, as demonstrated in the patent protocol described above. In contrast, the corresponding aldehyde (CAS 121660‑37‑5) is a yellow crystalline solid with distinct handling requirements , and the ethyl ester (CAS 148516‑11‑4) requires cyclohexane for recrystallization under the same patent protocol [1]. The methyl ester's melting point falls in a range that facilitates both isolation by crystallization and adequate stability during storage and shipping, whereas lower‑melting analogs may require cold‑chain logistics.

Melting point Crystallinity Intermediate purification

High‑Value Application Scenarios for Methyl 2‑cyclopropyl‑4‑(4‑fluorophenyl)quinoline‑3‑carboxylate Based on Quantitative Differentiation Evidence


GMP Pitavastatin API Manufacturing: Direct Intermediate for the Validated Pharmacophore

This compound is the immediate precursor to the quinoline‑3‑carbaldehyde (via DIBAL reduction) and subsequently to the full mevalonolactone side‑chain of pitavastatin. The 4‑fluorophenyl and 2‑cyclopropyl substituents it carries are proven by SAR studies to be optimal for HMG‑CoA reductase inhibition; any deviation in these groups results in potency loss in the final API [1]. The demonstrated synthetic yield of 90.4% and the established recrystallization protocol from petroleum ether [2] make it the intermediate of choice for cost‑effective, scalable pitavastatin production.

Regulatory Impurity Reference Standard for ANDA/NDA Submissions

Designated as Pitavastatin Impurity 23/66, this compound is an essential analytical reference standard for HPLC impurity profiling during ANDA development and commercial QC release. Its unique chromatographic retention and MS signature distinguish it from other process impurities such as the 3‑bromomethyl analog and the N‑oxide impurity [3]. Validated RP‑HPLC methods resolve it from the pitavastatin API and 15+ impurities within 12 minutes, making it a required standard for system suitability testing and peak identification in regulatory filings .

Mechanochemical and Green Chemistry Process Development

The compound's quinoline core is the subject of recent mechanochemical synthesis research aimed at developing solvent‑free, sustainable pitavastatin manufacturing. A 2024 study demonstrated a three‑step total mechano‑synthesis of the related quinoline‑3‑acrylaldehyde using Suzuki–Miyaura coupling, Minisci C–H alkylation, and oxidative Heck coupling under mechanochemical conditions [4]. The methyl ester serves as a comparator benchmark for evaluating the efficiency and green metrics of these emerging processes, given its well‑characterized synthesis and purification profile [2].

Quinoline‑Based Drug Discovery Scaffold Derivatization

The pre‑assembled 2‑cyclopropyl‑4‑(4‑fluorophenyl)quinoline‑3‑carboxylate scaffold is a versatile starting point for medicinal chemistry exploration beyond statins. It has been employed in the synthesis of spirooxindole analogs via 1,3‑dipolar cycloaddition [5] and in the preparation of tetrazole‑incorporated quinoline derivatives with anti‑inflammatory activity [6]. The methyl ester's intrinsic low‑micromolar HMG‑CoA reductase inhibition provides a baseline activity readout for any new analog series, enabling rapid SAR triaging in hit‑to‑lead programs.

Quote Request

Request a Quote for Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.